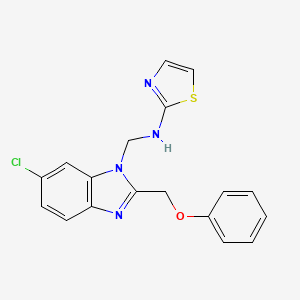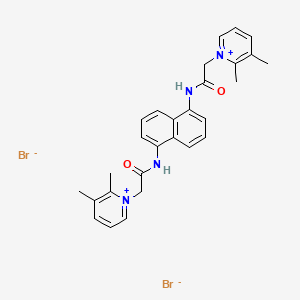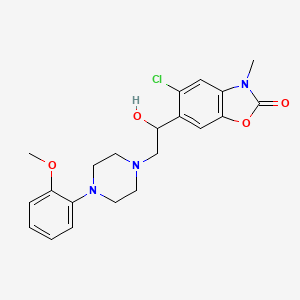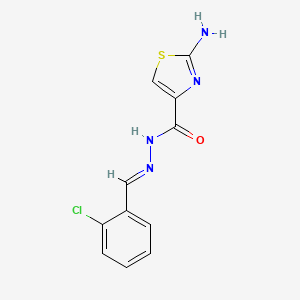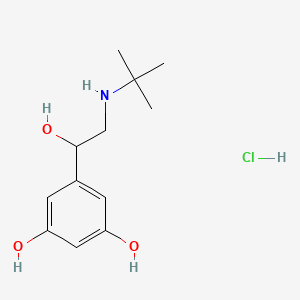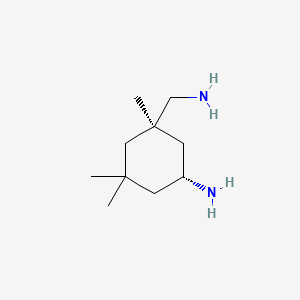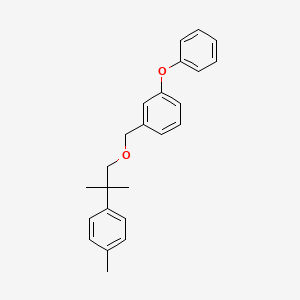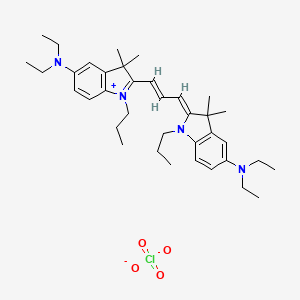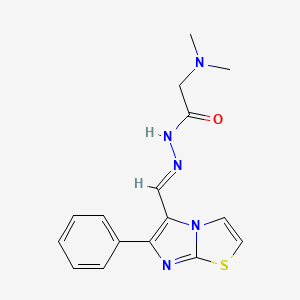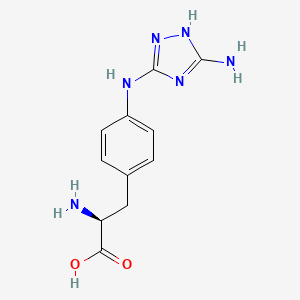
4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine is a compound that belongs to the class of amino acids, which are the building blocks of proteins. This compound features a unique structure that includes a triazole ring, which is known for its diverse biological activities. The presence of the triazole ring in the compound’s structure makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine can be achieved through multiple synthetic routes. One common method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and various amines . The reaction conditions often include microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds or alkylating agents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or aryl groups to the triazole ring.
科学的研究の応用
4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its energetic properties and applications in the synthesis of energetic salts.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: Used in medicinal chemistry for their pharmacological activities.
Uniqueness
4-((5-Amino-1H-1,2,4-triazol-3-yl)amino)-D-phenylalanine is unique due to its combination of an amino acid structure with a triazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
164332-85-8 |
|---|---|
分子式 |
C11H14N6O2 |
分子量 |
262.27 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C11H14N6O2/c12-8(9(18)19)5-6-1-3-7(4-2-6)14-11-15-10(13)16-17-11/h1-4,8H,5,12H2,(H,18,19)(H4,13,14,15,16,17)/t8-/m0/s1 |
InChIキー |
PJCBYMREFYGWDN-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)NC2=NNC(=N2)N |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)NC2=NNC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


